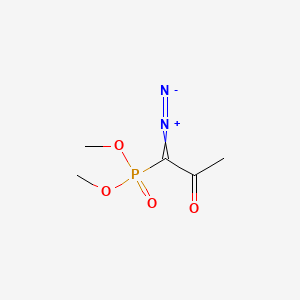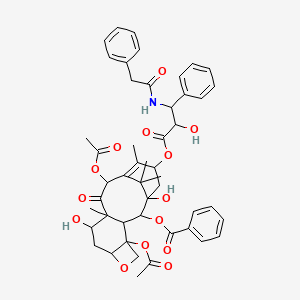
4-(Dibromomethyl)-benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction "4-(Dibromomethyl)-benzoic Acid" is a compound that has been synthesized and characterized in various studies. Its molecular structure, synthesis process, and properties have been explored through different analytical techniques.
Synthesis Analysis
- Gazizov et al. (2016) described the synthesis of 4-(Dibromomethyl)benzenecarbaldehyde, a related compound, through a new method, which also yielded terephthalic aldehyde. This study provides insight into the synthesis process of compounds closely related to 4-(Dibromomethyl)-benzoic Acid (Gazizov et al., 2016).
Molecular Structure Analysis
- The molecular structures of compounds similar to 4-(Dibromomethyl)-benzoic Acid have been determined using techniques such as X-ray diffractometry. For example, Zugenmaier et al. (2003) explored the crystal and molecular structures of various benzoic acid derivatives (Zugenmaier et al., 2003).
Chemical Reactions and Properties
- In a study by Xiao-qin (2010), 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid, showcasing the chemical transformations and reactions related to benzoic acid derivatives (Lu Xiao-qin, 2010).
Physical Properties Analysis
- The physical properties of benzoic acid derivatives are often characterized through spectroscopic techniques. For example, Mathammal et al. (2016) conducted a detailed study on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, providing insights into the physical properties of such compounds (Mathammal et al., 2016).
Chemical Properties Analysis
- The chemical properties of benzoic acid derivatives can be explored through their reactivity and interactions. In a study by Li et al. (2016), the meta-C–H functionalizations of benzoic acid derivatives were investigated, highlighting the chemical reactivity and potential applications of these compounds (Li et al., 2016).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
4-(Dibromomethyl)-benzoic Acid and its derivatives serve as key intermediates in organic synthesis, offering pathways to a variety of complex molecules. For instance, 4-(Dibromomethyl)benzenecarbaldehyde has been synthesized using a novel method, showcasing its potential in forming imines and acetals with primary amines and trialkyl orthoformates, respectively. This versatility underscores its utility in synthesizing benzenes with phosphorus functional groups in the side chain (Gazizov et al., 2016).
Photoluminescence and Material Science
The effect of substituents on the photoluminescent properties of materials incorporating benzoic acid derivatives has been studied, indicating that electron-donating and electron-withdrawing groups can significantly influence luminescent efficiency. Such findings are crucial for designing materials with tailored optical properties, such as lanthanide coordination compounds used for lighting and display technologies (Sivakumar et al., 2010).
Environmental and Health Safety
Research on benzoic acid derivatives, including 4-(Dibromomethyl)-benzoic Acid, extends into studies concerning their distribution in the environment and potential health impacts. Del Olmo, Calzada, and Nuñez (2017) discuss the widespread use of these compounds in various industries and their consequent environmental presence, emphasizing the need for monitoring and evaluating human exposure to ensure safety (del Olmo, Calzada, & Nuñez, 2017).
Dye-Sensitized Solar Cells
Derivatives of 4-(Dibromomethyl)-benzoic Acid have found applications in dye-sensitized solar cells (DSSCs), demonstrating the role of organic molecules in improving photovoltaic performance. The incorporation of certain benzoic acid derivatives as acceptor groups in organic dyes has led to significant enhancements in the efficiency of DSSCs, highlighting the potential of these compounds in renewable energy technologies (Gupta et al., 2015).
Safety And Hazards
- Toxicity : DBMBA is toxic if ingested or inhaled. Avoid direct skin contact.
- Corrosiveness : It is corrosive to metals and can cause skin and eye irritation.
- Environmental Impact : Proper disposal is crucial to prevent environmental contamination.
Orientations Futures
- Biological Studies : Investigate DBMBA’s potential biological activities, such as antimicrobial or anticancer properties.
- Synthetic Applications : Explore its use as a brominating agent in organic synthesis.
- Structural Modifications : Design derivatives with improved properties or selectivity.
Propriétés
Numéro CAS |
29045-93-0 |
|---|---|
Nom du produit |
4-(Dibromomethyl)-benzoic Acid |
Formule moléculaire |
C₈H₆Br₂O₂ |
Poids moléculaire |
293.94 |
Synonymes |
α,α-Dibromo-p-toluic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)


![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)